Bis(dichlorophosphino)methane

Vue d'ensemble

Description

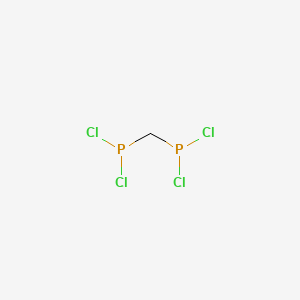

Bis(dichlorophosphino)methane, also known as methylenebis(dichlorophosphine) or methylenebis(phosphonous dichloride), is an organophosphorus compound with the chemical formula Cl₂PCH₂PCl₂. This compound is characterized by the presence of two dichlorophosphino groups attached to a central methylene bridge. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(dichlorophosphino)methane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with methylene chloride. For example, the reaction of chlorophosphine with methylene chloride in the presence of a base can yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the controlled reaction of chlorophosphines with methylene chloride under specific temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(dichlorophosphino)methane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.

Common Reagents and Conditions:

Buchwald-Hartwig Coupling: Typically involves palladium catalysts and bases such as potassium tert-butoxide.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.

Stille Coupling: Involves the use of tin reagents and palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Applications De Recherche Scientifique

Bis(dichlorophosphino)methane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Its derivatives are being investigated for their potential use in medicinal chemistry, including the design of new pharmaceuticals.

Mécanisme D'action

The mechanism by which bis(dichlorophosphino)methane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparaison Avec Des Composés Similaires

1,2-Bis(dichlorophosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene bridge.

1,2-Bis(dichlorophosphino)benzene: Contains a benzene ring as the backbone.

Bis(diphenylphosphino)methane: Features phenyl groups instead of chlorine atoms.

Uniqueness: Bis(dichlorophosphino)methane is unique due to its specific reactivity and ability to form stable complexes with a wide range of metals. Its dichlorophosphino groups provide distinct electronic and steric properties, making it a versatile ligand in various chemical reactions .

Activité Biologique

Bis(dichlorophosphino)methane (BDPM) is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of BDPM, focusing on its mechanisms, applications, and implications in medicinal chemistry.

Chemical Structure and Properties

BDPM is characterized by its dichlorophosphino groups attached to a central methane unit. This structure allows for significant reactivity, particularly in coordination chemistry, where it can form complexes with various metal ions. The ability to form stable metal complexes enhances its potential utility in biological applications.

Anticancer Properties

Research has indicated that BDPM and its derivatives exhibit notable anticancer activities. The compound's effectiveness is often compared to traditional chemotherapeutics like cisplatin. Studies have shown that BDPM can induce apoptosis in cancer cells through various mechanisms, including the activation of apoptotic pathways and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | Apoptosis induction | 15 | |

| MCF-7 (Breast) | Cell cycle arrest | 20 | |

| HeLa (Cervical) | ROS generation | 10 |

Antimicrobial Activity

BDPM has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism in this context may involve disruption of microbial membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Efficacy of BDPM

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The biological activity of BDPM is attributed to several mechanisms:

- Metal Complex Formation : BDPM can coordinate with metal ions, enhancing the reactivity and specificity of the resulting complexes toward biological targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BDPM derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Signal Transduction Pathways : BDPM may influence various signaling pathways involved in cell proliferation and survival, including MAPK/ERK and NF-κB pathways.

Case Studies

- Anticancer Activity in Vivo : A study investigating the effects of BDPM on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups treated with saline or cisplatin alone. The study highlighted the potential for BDPM as an adjunct therapy in cancer treatment.

- Synergistic Effects with Antibiotics : Another research effort explored the combination of BDPM with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used together, suggesting a promising avenue for addressing antibiotic resistance.

Propriétés

IUPAC Name |

dichloro(dichlorophosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKLCAXLANZKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382732 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-68-8 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bis(dichlorophosphino)methane a versatile reagent in organophosphorus chemistry?

A1: this compound acts as a valuable precursor in synthesizing various organophosphorus compounds due to its two reactive P-Cl bonds. These bonds readily participate in reactions with nucleophiles, enabling the creation of diverse phosphorus-containing heterocycles. For instance, one study showcased its reaction with alkyl- and arylhydrazines, leading to the formation of new heterocyclic systems .

Q2: How does this compound contribute to the synthesis of 1,3,2-Dithiaphospholanes, and what interesting structural features do these resulting compounds exhibit?

A2: this compound plays a crucial role in forming 1,3,2-Dithiaphospholanes containing a 1,2-dicarba-closo-dodecaborane(12) unit . The reaction introduces a variety of substituents (halogens, H, NEt2, OEt groups, or organo substituents) at the phosphorus atom. Notably, the organo-substituted derivatives display fascinating structural behavior. They alleviate ring strain through dimerization, forming either irreversible (e.g., with t-Bu substituent, confirmed by X-ray analysis) or reversible 10-membered rings.

Q3: Can you elaborate on the challenges associated with synthesizing and isolating this compound?

A3: While this compound holds significant potential as a reagent, its synthesis and isolation present challenges. Research indicates that while it can be synthesized from aluminum foil and dichloromethane, the isolation process is complex, time-consuming, and results in low yields . Further research into optimizing the synthesis and isolation of this valuable compound is needed.

Q4: Are there alternative synthetic routes for halo- and dihalophosphines that address the limitations associated with this compound?

A4: Yes, research highlights the development of a zinc-modified route as a promising alternative for synthesizing halo- and dihalophosphines . This one-pot synthesis offers advantages over traditional methods, allowing for quantitative synthesis with stoichiometric control and accommodating alkyl or aryl groups with significant steric bulk, overcoming some limitations encountered with this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.